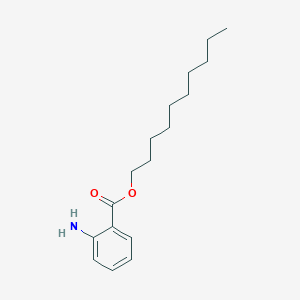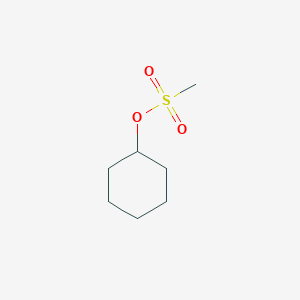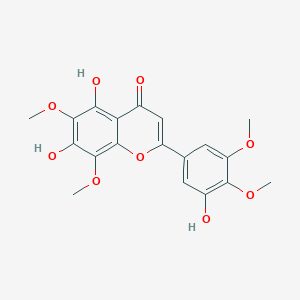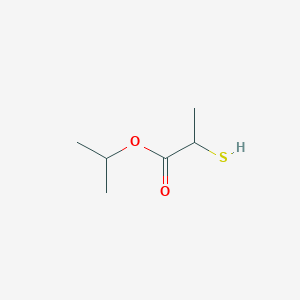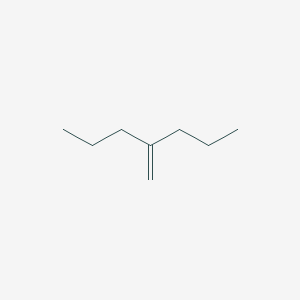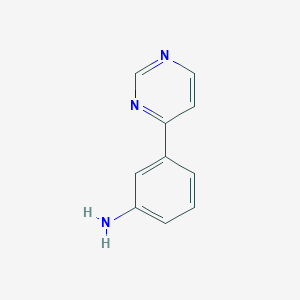
3-(Pyrimidin-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrimidin-4-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as 4-Amino-2-(4-pyridinyl)pyrimidine or 4-(Pyridin-4-yl)pyrimidin-2-amine and has the molecular formula C10H9N5.
Wirkmechanismus
The mechanism of action of 3-(Pyrimidin-4-yl)aniline involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(Pyrimidin-4-yl)aniline exhibits potent antiproliferative activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(Pyrimidin-4-yl)aniline is its potent inhibitory activity against various protein kinases, making it a promising candidate for anticancer drug development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can hinder its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(Pyrimidin-4-yl)aniline. One of the areas of focus is the development of more potent and selective inhibitors of protein kinases, which could lead to the development of more effective anticancer drugs. Another area of research is the development of novel synthetic methods for the preparation of this compound, which could improve its solubility and bioavailability. Additionally, the application of this compound in material science and organic synthesis also holds promise for future research.
Wissenschaftliche Forschungsanwendungen
3-(Pyrimidin-4-yl)aniline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These enzymes are known to play a crucial role in the development and progression of cancer, making them attractive targets for anticancer drug development.
Eigenschaften
CAS-Nummer |
16496-10-9 |
|---|---|
Produktname |
3-(Pyrimidin-4-yl)aniline |
Molekularformel |
C10H9N3 |
Molekulargewicht |
171.2 g/mol |
IUPAC-Name |
3-pyrimidin-4-ylaniline |
InChI |
InChI=1S/C10H9N3/c11-9-3-1-2-8(6-9)10-4-5-12-7-13-10/h1-7H,11H2 |
InChI-Schlüssel |
MJLDVXLWYAVOLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=NC=NC=C2 |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C2=NC=NC=C2 |
Synonyme |
Benzenamine, 3-(4-pyrimidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

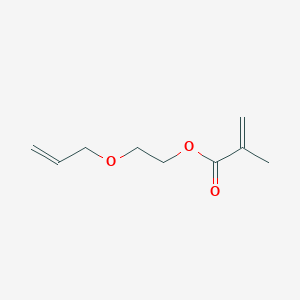
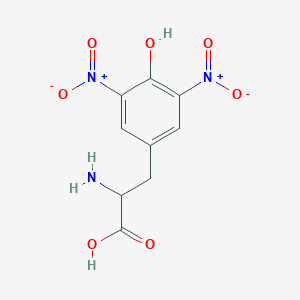
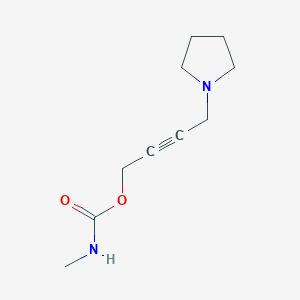
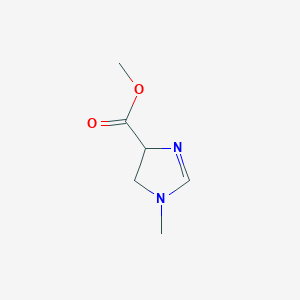
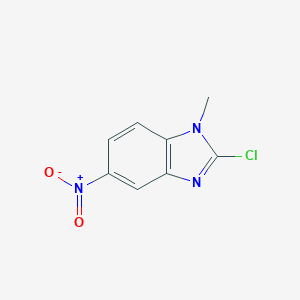
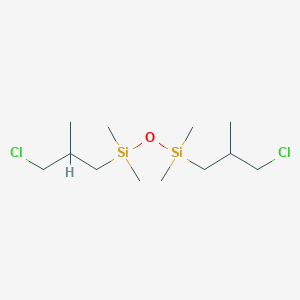
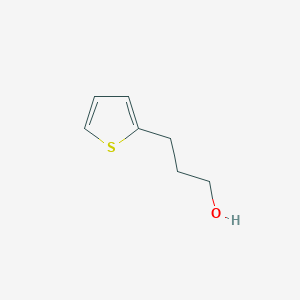

![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
